3-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide
Description
3-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a sulfanyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-13-5-7-14(8-6-13)23-11-9-17(22)21-18-20-16(12-24-18)15-4-2-3-10-19-15/h2-8,10,12H,9,11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSESBQIVWHRVJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction.
Attachment of the Sulfanyl Group: The sulfanyl group is attached via a thiolation reaction using a suitable thiol reagent.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halides, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings.
Scientific Research Applications
3-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Development: It is explored as a lead compound for the development of new drugs.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **3-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide
- **3-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]butanamide
- **3-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pentanamide
Uniqueness
The uniqueness of 3-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide lies in its specific combination of functional groups and ring structures, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
3-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide, also known by its CAS number 895463-89-5, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
- Molecular Formula : C18H17N3OS
- Molecular Weight : 329.41 g/mol
- IUPAC Name : 3-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide
The biological activity of this compound is primarily attributed to its structural components, particularly the thiazole and pyridine moieties. These functional groups are known to interact with various biological targets, influencing pathways related to cancer cell proliferation and antimicrobial activity.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell growth. For instance:
- Cytotoxicity Assays : In vitro studies have demonstrated that the compound exhibits cytotoxic effects on human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. Studies have reported:
- Minimum Inhibitory Concentration (MIC) : The compound displayed effective antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating strong inhibitory effects .
Structure-Activity Relationship (SAR)
The SAR analysis suggests that the presence of the methylphenyl group enhances the lipophilicity of the compound, improving its ability to penetrate cellular membranes and interact with intracellular targets. The thiazole ring is crucial for its anticancer activity, as modifications in this area can significantly alter potency .
Case Studies
- Study on Anticancer Effects :
- Antimicrobial Efficacy :
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
